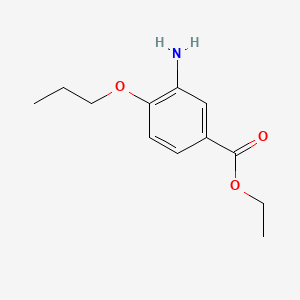

Ethyl 3-amino-4-propoxybenzoate

Vue d'ensemble

Description

Ethyl 3-amino-4-propoxybenzoate is a chemical compound with the molecular formula C12H17NO3 . It is related to 2-(Ethylamino)this compound, which has a similar structure .

Synthesis Analysis

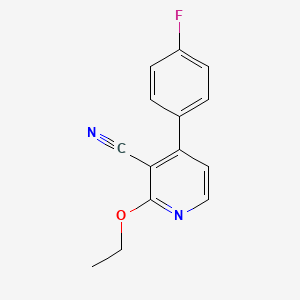

Based on the synthetic process and the results of LC-HRMS, the structures of five impurities were proposed as 3-amino-4-propoxybenzoic acid (Imp-A), this compound (Imp-B), 2- (ethylamino)this compound hydrochloride (Imp-C), 2- (diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride (Imp-F), and 3-nitro-4-propoxybenzoic acid (Imp-G) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name, InChI, and Canonical SMILES provided by PubChem . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.27 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .Applications De Recherche Scientifique

Application in Ophthalmic Anesthesia

Ethyl 3-amino-4-propoxybenzoate (Imp-B) has been identified as a process-related impurity in the synthesis of proparacaine hydrochloride, an ester-type local anesthetic extensively used in ophthalmic procedures. Its structure was confirmed through synthesis and various spectral and chromatographic analyses (Yang et al., 2020).

Solubility and Solvent Effects Study

While not directly studying this compound, related research on the solubility of similar compounds, like 2-amino-3-methylbenzoic acid, in various solvents can provide insights into the physical and chemical properties of this compound (Zhu et al., 2019).

Involvement in Synthesis of Heterocyclic Compounds

Research has shown the use of similar ethyl amino-benzoate derivatives in the synthesis of various heterocyclic compounds, which may indicate potential applications of this compound in organic synthesis and drug development (Soršak et al., 1998).

Thermal and Structural Properties Analysis

Investigations into the thermal and structural properties of related ethyl amino-benzoates, such as ethyl 2-aminobenzoate and ethyl 3-aminobenzoate, offer valuable data that could be applicable to understanding this compound (Ledo et al., 2019).

Environmental Behavior and Photocatalytic Profile

A study on Ethyl-4-aminobenzoate (a related compound) analyzed its environmental behavior and photocatalytic profile, which could offer insights into the environmental impact and potential photocatalytic applications of this compound (Li et al., 2017).

Mécanisme D'action

Target of Action

Ethyl 3-amino-4-propoxybenzoate, also known as Proxymetacaine, is a topical anesthetic drug of the amino ester group . The primary target of this compound is the voltage-gated sodium channels present on neuronal membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to sensation and pain perception .

Mode of Action

Proxymetacaine is believed to act as an antagonist on voltage-gated sodium channels . By binding to these channels, it affects the permeability of neuronal membranes, reducing the passage of sodium ions through the sodium ion channel . This action inhibits the conduction of nerve impulses, thereby producing a local anesthetic effect . The exact mechanism of how this inhibits pain sensations is still unknown .

Biochemical Pathways

The primary biochemical pathway affected by Proxymetacaine involves the sodium ion (Na+) channels on the nerve membrane . By reducing the passage of sodium ions through these channels, Proxymetacaine blocks the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Pharmacokinetics

It is known that proxymetacaine is found in ophthalmic solutions at a concentration of 05% as the hydrochloride salt

Result of Action

The primary result of Proxymetacaine’s action is the reversible blockage of nerve impulse conduction , leading to a loss of local sensation . This makes it useful for procedures requiring topical anesthesia of the cornea and conjunctiva, such as tonometry, gonioscopy, and removal of foreign bodies .

Propriétés

IUPAC Name |

ethyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSQWHOFAMQSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304920 | |

| Record name | Ethyl 3-amino-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342044-71-7 | |

| Record name | Ethyl 3-amino-4-propoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342044-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B3130279.png)

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)